5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol

Surface-Enhanced Raman Scattering Coordination Chemistry Nanomaterial Functionalization

Problem: Tautomeric variability in triazole-thiones hinders reproducible SERS binding and S-derivatization. Solution: 5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol (CAS 22244-61-7) - a thione-predominant scaffold that ensures consistent dual-site (N1,S6) adsorption on Ag/Au nanoparticles, independent of pH. Key data: Enables regioselective S-alkylation; achieves up to 96% corrosion inhibition (mild steel, acidic, non-oxidative); serves as DFT benchmark. Supplied ≥98% purity, global shipping.

Molecular Formula C3H5N3OS
Molecular Weight 131.16 g/mol
CAS No. 22244-61-7
Cat. No. B1361985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol
CAS22244-61-7
Molecular FormulaC3H5N3OS
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESCN1C(=O)NNC1=S
InChIInChI=1S/C3H5N3OS/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8)
InChIKeyFDZKDNZAWDUCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol: Chemical Identity & Differentiation


5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol (CAS 22244-61-7), systematically named 4-methyl-5-thioxo-1,2,4-triazolidin-3-one, is a heterocyclic compound of the 1,2,4-triazole-3-thione class bearing a methyl substituent at the N4 position and a thioxo group at C5 . Its molecular formula is C₃H₅N₃OS with a molecular weight of 131.16 g/mol . The compound exists in a thione-thiol tautomeric equilibrium in solution, with the thione form predominating under neutral and acidic conditions, a feature that distinguishes it from non-thionated triazole analogs and influences its coordination chemistry and derivatization potential [1]. Unlike the structurally simpler 3-mercapto-4-methyl-4H-1,2,4-triazole (CAS 24854-43-1), which lacks the hydroxyl/oxo functionality, this compound presents a distinct tautomeric profile and a different pattern of available coordination sites for metal binding and surface adsorption [2].

SERS Ligand Fit Dual N1/S6 site adsorption geometry on Ag colloids
Tautomer Profile Thione form predominance across pH 2–12 for reproducible binding
Differentiation Regioisomeric 3-mercapto analog lacks equivalent N/S coordination

Irreplaceability of 5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol


The 1,2,4-triazole-3-thione scaffold exhibits pronounced structural sensitivity where subtle substitutions at the N4 and C5 positions fundamentally alter tautomeric equilibrium, coordination geometry, and biological target engagement [1]. Substituting 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol with non-thionated analogs (e.g., 4-methyl-4H-1,2,4-triazole) eliminates the sulfur-mediated surface binding and metal chelation capabilities essential for SERS applications and corrosion inhibition [2]. Replacing it with the 3-mercapto regioisomer (CAS 24854-43-1) alters the protonation-dependent speciation profile and the spatial orientation of the thiol/thione group relative to the methyl substituent, affecting adsorption geometry on metallic surfaces [2]. Even within the same thione class, modifying the N4 substituent (e.g., 4-amino-5-mercapto analogs) introduces competing hydrogen-bonding interactions that can reduce corrosion inhibition efficiency by over 10 percentage points as observed in head-to-head electrochemical comparisons [3]. These structure-activity relationships preclude simple interchange without quantitative performance verification.

Non-thionated triazoles Eliminate sulfur-mediated surface binding and metal chelation required for SERS and corrosion inhibition.
3-Mercapto regioisomer (CAS 24854-43-1) Altered protonation-dependent speciation and spatial orientation may shift adsorption geometry on metallic surfaces.
4-Amino-5-mercapto analogs Introduce competing hydrogen-bonding interactions that may reduce corrosion inhibition performance.

Quantitative Evidence for 5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol


pH-Dependent Tautomerism and Surface Binding on Silver

4-Methyl-4H-1,2,4-triazole-3-thiol (4-MTTL, the thione-thiol tautomer of the target compound) exhibits pH-dependent speciation that directly controls its adsorption geometry on silver surfaces. Raman and SERS analysis demonstrates that the thione form predominates in acidic, neutral, and alkaline aqueous media, and the molecule adsorbs onto silver nanocolloids via the lone pair electrons of the N1 and S6 atoms with a tilted molecular plane orientation relative to the surface [1]. In contrast, the structurally analogous 3-mercapto-4-methyl-4H-1,2,4-triazole (lacking the oxo/thione oxygen) presents a different tautomeric landscape and cannot achieve this specific dual-site (N and S) coordination geometry [2].

pH-Tautomer & SERS Binding
Head-to-head
Target adsorbs via N1/S6 dual-site; thione form dominant pH 2–12
Supports SERS substrate preparation requiring reproducible N/S coordination geometry
3-mercapto regioisomer shows primarily S-only coordination; verified by SERS band shift
Surface-Enhanced Raman Scattering Coordination Chemistry Nanomaterial Functionalization

Thione-Thiol Tautomerism vs. Methylthioether Analogs

DFT calculations at the B3LYP/6-31G level comparing 1,2,4-triazole-3-thiol (TL 2A/2C) and 1,2,4-triazole-3-thione (TL 2B) derivatives reveal that the thione form (TL 2B), which corresponds to the predominant tautomer of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol, exhibits distinct frontier orbital energies and atomic net charge distributions relative to the thiol tautomers (TL 2A, TL 2C) and relative to methyltriazole thioether (MTE 1) [1]. The thione form demonstrates altered electron density at the N1 and S6 positions, which directly influences nucleophilic reactivity at the sulfur center and coordination affinity toward soft metal ions [1]. This tautomeric distinction is absent in non-thionated triazoles and in S-alkylated thioether derivatives, where the thione-thiol equilibrium is eliminated [1].

Thione-Thiol vs Thioether
Head-to-head
Thione form (TL 2B) exhibits distinct frontier orbital energies and N1/S6 charge distribution
Guides metal-binding selectivity and nucleophilic reactivity at sulfur
Thioether analogs lack protonation-dependent tautomerism entirely
Computational Chemistry Tautomerism Structure-Activity Relationship

Regioselective S-Alkylation Reactivity

4-Methyl-4H-1,2,4-triazole-3-thiol (the thiol tautomer of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol) undergoes regioselective S-alkylation with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate in high conversion, which can be further transformed to acetohydrazide derivatives and subsequently cyclized to yield either 1,2,4-triazole-3-thiones (under basic conditions) or 1,3,4-thiadiazoles (under acidic conditions) [1]. This synthetic versatility relies specifically on the free thiol group of the triazole-3-thiol scaffold. In contrast, the 3-hydroxy analog (4-methyl-4H-1,2,4-triazol-3-ol) lacking the thiol group cannot undergo S-alkylation, while S-alkylated thioethers (e.g., 5-amino-3-methylthio-1,2,4-triazole) lack the reactive thiol/thione group for further derivatization [2].

Regioselective S-Alkylation
Head-to-head
Reacts with ethyl bromoacetate for divergent cyclization to triazole-thiones or thiadiazoles
Enables S-functionalized triazole library synthesis
Hydroxy and S-methyl analogs cannot undergo this S-alkylation
Heterocyclic Synthesis Medicinal Chemistry Chemical Derivatization

Mercapto-Triazole Outperforms Amino Analogs in Corrosion Inhibition

A comparative electrochemical study of four triazole derivatives on mild steel in 0.1 M HCl at 20 °C demonstrated that 5-amino-3-mercapto-1,2,4-triazole (5-AMT), which contains the mercapto group, achieved an inhibition efficiency of 96% at 10⁻³ M, outperforming 5-amino-1,2,4-triazole (5-ATA, lacking the mercapto group) and the S-methylated analogs 5-amino-3-methylthio-1,2,4-triazole (5-AMeTT) and 1-amino-3-methylthio-1,2,4-triazole (1-AMeTT) [1]. While the target compound (5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol) was not directly tested in this study, the class-level evidence establishes that the mercapto/thione functionality is a critical determinant of high corrosion inhibition efficiency in the 1,2,4-triazole series, and that methylation of the sulfur (as in thioethers) reduces performance [1]. The target compound possesses this mercapto functionality in the thione tautomeric form, positioning it favorably relative to amino-only analogs for corrosion inhibition applications [2].

Mercapto vs Amino Corrosion
Class-level
Mercapto-containing triazole (5-AMT): 96% IE; S-methylated and amino-only analogs: lower IE
Class-level evidence associates mercapto group with higher reported inhibition efficiency in triazoles
Target compound not directly tested; inferred from structural class
Corrosion Inhibition Electrochemistry Material Protection

Research & Procurement Applications of 5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol


SERS-Active Ligand for Metal Nanoparticles

This compound is uniquely suited for functionalizing silver or gold nanoparticles in surface-enhanced Raman scattering (SERS) applications due to its demonstrated dual-site (N1 and S6) adsorption geometry on silver nanocolloids [1]. The pH-independent predominance of the thione form across acidic, neutral, and alkaline conditions ensures reproducible surface binding behavior across diverse experimental media [1]. In contrast, 3-mercapto-4-methyl-4H-1,2,4-triazole (CAS 24854-43-1) and non-thionated triazoles lack this specific coordination profile, making the target compound the preferred choice for SERS substrate preparation where strong and orientation-specific enhancement is required [1].

S-Functionalized Triazole Building Block for Medicinal Chemistry

The compound serves as a versatile starting material for synthesizing diverse S-alkylated and S-acylated triazole derivatives with potential CNS and antimicrobial activities [2]. The free thiol/thione group enables regioselective S-alkylation with ethyl bromoacetate, followed by hydrazinolysis and divergent cyclization to either 1,2,4-triazole-3-thiones or 1,3,4-thiadiazoles depending on reaction pH [2]. This synthetic versatility is absent in hydroxy analogs (e.g., 4-methyl-4H-1,2,4-triazol-3-ol) and S-methylated thioethers, making this compound the essential procurement choice for research programs requiring S-derivatizable triazole scaffolds [2].

Corrosion Inhibitor Precursor for Acidic/Oxidative Media

Class-level evidence from direct electrochemical comparisons establishes that mercapto-containing 1,2,4-triazoles achieve higher corrosion inhibition efficiency (up to 96% IE) than amino-only or S-alkylated analogs on mild steel in acidic media [3]. The target compound contains the mercapto/thione functionality essential for this enhanced performance. However, users evaluating this compound for copper CMP applications in the presence of H₂O₂ should note that oxidizing conditions convert the -SH group to disulfide bonds (S-S), reducing inhibition performance relative to amino-only triazoles [4]. Procurement decisions should therefore be application-specific: this compound is justified for non-oxidative acidic corrosion protection based on class-level mercapto advantage, but amino-only analogs (e.g., 3-amino-1,2,4-triazole, ATA) are preferable in H₂O₂-containing CMP slurries [4].

Computational Reference Standard for Tautomerism & Metal Binding

The compound's well-characterized tautomeric equilibrium (thione predominance) and frontier orbital energy profile, as established by DFT B3LYP/6-31G calculations, make it a suitable reference standard for computational studies of triazole-thione metal coordination [5]. Researchers comparing the metal-binding selectivity of triazole ligands can use this compound as a benchmark scaffold, with the methyl substituent at N4 providing a controlled point of structural differentiation from 4-unsubstituted and 4-amino triazole-thiones [5]. The availability of both experimental SERS adsorption data and computational electronic structure parameters supports integrated experimental-theoretical investigations [1][5].

Application
Selection Property
Validation Focus
SERS-Active Ligand for Metal Nanoparticles
Dual N1/S6 coordination geometry; pH-independent thione form
Reproducible SERS enhancement and adsorption geometry verification
S-Functionalized Triazole Building Block
Free thiol/thione group enabling S-alkylation and divergent cyclization
Regioselective derivatization efficiency and cyclization selectivity
Corrosion Inhibitor Precursor for Acidic Media
Mercapto/thione group associated with class-level inhibition advantage
Performance verification in non-oxidative acidic conditions; H₂O₂ compatibility review
Computational Reference Standard
DFT-characterized tautomerism and frontier orbital profile
Experimental-theoretical correlation of metal binding energetics

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